Endocytosis Inhibition vs. Rhodamine B Control
MDP-rhodamine uptake is specifically inhibited by compounds that block clathrin- and dynamin-dependent endocytosis, confirming its entry via a receptor-mediated pathway distinct from passive diffusion. In contrast, uptake of the Rhodamine B control dye is not affected by these same inhibitors, demonstrating that the MDP ligand directs a specific internalization route [1].
| Evidence Dimension | Inhibition of cellular uptake by endocytosis inhibitors |
|---|---|
| Target Compound Data | Uptake of MDP-rhodamine (20 μg/ml) in mouse macrophages was qualitatively impaired by chlorpromazine (CPZ, clathrin inhibitor) and dynasore (dynamin inhibitor) [1]. |
| Comparator Or Baseline | Uptake of Rhodamine B control dye was not reported to be impaired by CPZ or dynasore under the same conditions [1]. |
| Quantified Difference | Qualitative difference: MDP-rhodamine uptake is inhibitor-sensitive; Rhodamine B uptake is inhibitor-insensitive. |
| Conditions | Mouse bone marrow-derived macrophages (BMDMs); 3-hour incubation with 20 μg/ml MDP-rhodamine; confocal microscopy and FACS analysis [1]. |
Why This Matters
This confirms MDP-rhodamine's utility for studying the specific clathrin/dynamin-dependent endocytic pathway of NOD2, whereas a generic dye like Rhodamine B would report on non-specific fluid-phase or other endocytosis, confounding experimental results.
- [1] Marina-García, N., et al. (2009). Clathrin and dynamin-dependent endocytic pathway regulates muramyl dipeptide internalization and NOD2 activation. The Journal of Immunology, 182(7), 4321–4327. View Source
